molecular formula C10H9ClF3NO2 B14139788 Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- CAS No. 3874-39-3

Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-

Cat. No.: B14139788
CAS No.: 3874-39-3
M. Wt: 267.63 g/mol
InChI Key: ONXNLYHRCCGILG-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetamide group. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- typically involves the reaction of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is then purified to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance its binding affinity to specific proteins, influencing their activity and function. The compound may also participate in signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chlorophenyl)acetamide: Shares structural similarities but lacks the trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

3874-39-3

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetamide

InChI

InChI=1S/C10H9ClF3NO2/c1-6(16)15-7-3-2-4-8(5-7)17-10(13,14)9(11)12/h2-5,9H,1H3,(H,15,16)

InChI Key

ONXNLYHRCCGILG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC(C(F)Cl)(F)F

Origin of Product

United States

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